molecular formula C12H21NO4 B3112935 (2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid CAS No. 1932193-81-1

(2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B3112935
CAS No.: 1932193-81-1
M. Wt: 243.3 g/mol
InChI Key: TZNCDXAIDIETKV-BDAKNGLRSA-N
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Description

(2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a chiral compound that is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The presence of the tert-butoxycarbonyl group provides stability and protection to the molecule during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. One common method is the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the molecule and prevents unwanted side reactions during chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid: Known for its stability and versatility in chemical synthesis.

    tert-Butyl carbamate: Another compound with a tert-butoxycarbonyl group, used for protecting amines.

    tert-Butyl ester: Used in organic synthesis for similar protective purposes.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the specific arrangement of its functional groups, which make it particularly useful in the synthesis of chiral pharmaceuticals and other complex organic molecules.

Properties

IUPAC Name

(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNCDXAIDIETKV-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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